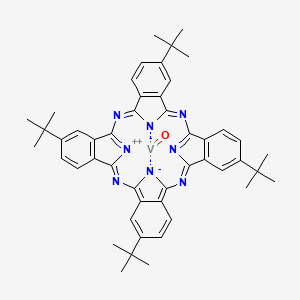
(Tetra-t-butylphthalocyaninato)oxovanadium(iv)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) is a coordination compound with the molecular formula C48H48N8OV It belongs to the class of phthalocyanine complexes, which are known for their stability and unique electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) can be synthesized through the reaction of 4-tert-butylphthalonitrile with vanadium(iii) chloride. The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (Tetra-t-butylphthalocyaninato)oxovanadium(iv) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxovanadium(v) complexes, while reduction could produce vanadium(ii) species.
Aplicaciones Científicas De Investigación
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound has been studied for its potential as an enzyme mimic and its interactions with biological molecules.
Mecanismo De Acción
The mechanism by which (Tetra-t-butylphthalocyaninato)oxovanadium(iv) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, it can bind to DNA and proteins, disrupting their normal function and leading to cell death. The compound’s redox activity allows it to participate in electron transfer processes, which are crucial for its catalytic and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- (Tetra-t-butylphthalocyaninato)magnesium
- (Tetra-t-butylphthalocyaninato)nickel
- (Tetra-t-butylphthalocyaninato)copper
Uniqueness
(Tetra-t-butylphthalocyaninato)oxovanadium(iv) is unique due to the presence of the oxovanadium center, which imparts distinct redox properties and catalytic activity. Compared to its magnesium, nickel, and copper counterparts, the vanadium complex exhibits higher stability and a broader range of oxidation states, making it more versatile in various applications .
Propiedades
Fórmula molecular |
C48H48N8OV |
|---|---|
Peso molecular |
803.9 g/mol |
Nombre IUPAC |
oxovanadium(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.O.V/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;;/h13-24H,1-12H3;;/q-2;;+2 |
Clave InChI |
CKUPBCXMARMBAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.O=[V+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


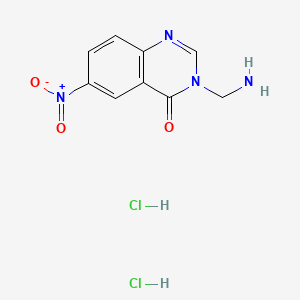


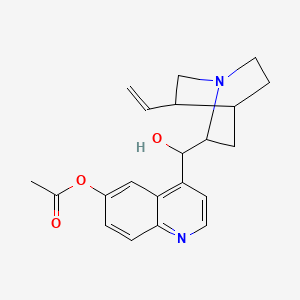
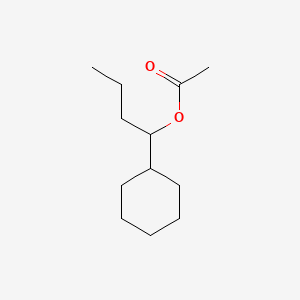



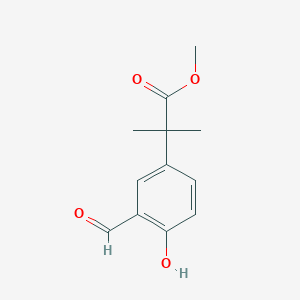
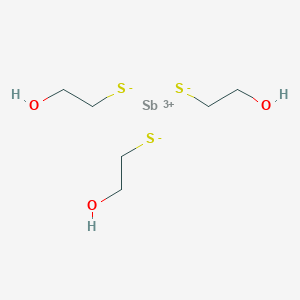

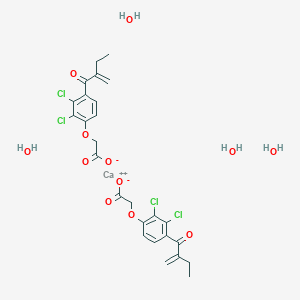
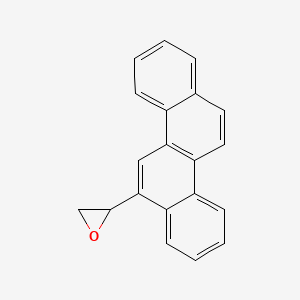
![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)
